Cucurbitacin C
Overview
Description
Cucurbitacin C is a naturally occurring biochemical compound belonging to the cucurbitacin family, which are tetracyclic triterpenoids. These compounds are primarily found in plants of the Cucurbitaceae family, such as cucumbers, pumpkins, and gourds. This compound is known for its bitter taste and has been studied for its various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of cucurbitacin C involves multiple enzymatic steps. Zhang et al. (2014) identified nine cucumber genes involved in the biosynthesis pathway of this compound and elucidated four catalytic steps . The process begins with the cyclization of oxidosqualene to form cucurbitadienol, which is then converted into this compound through a series of oxidation and glycosylation reactions.
Industrial Production Methods: Industrial production of this compound is primarily achieved through extraction from natural sources, such as cucumbers. The extraction process involves solvent extraction followed by purification using chromatographic techniques. Advances in biotechnology have also enabled the production of this compound through microbial fermentation, where genetically engineered microorganisms are used to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: Cucurbitacin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of hydroxylated derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce this compound, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions can be carried out using various nucleophiles under basic or acidic conditions to introduce different functional groups into the this compound molecule.
Major Products Formed: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound. These derivatives often exhibit enhanced biological activities compared to the parent compound .
Scientific Research Applications
Chemistry:
- Used as a starting material for the synthesis of novel triterpenoid derivatives with potential biological activities.
Biology:
- Studied for its role in plant defense mechanisms against herbivores and pathogens.
Medicine:
- Exhibits significant anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis.
- Demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
- Shows antimicrobial activity against various bacterial and fungal pathogens .
Industry:
Mechanism of Action
Cucurbitacin C exerts its biological effects through multiple mechanisms:
Molecular Targets and Pathways:
Comparison with Similar Compounds
Cucurbitacin C is part of a larger family of cucurbitacins, which includes compounds such as cucurbitacin A, B, D, E, I, and others. These compounds share a similar tetracyclic triterpenoid structure but differ in their functional groups and biological activities.
Comparison with Other Cucurbitacins:
Cucurbitacin B: Known for its potent anticancer activity, cucurbitacin B inhibits the same pathways as this compound but has different pharmacokinetic properties.
Cucurbitacin E: Exhibits strong anti-inflammatory and hepatoprotective activities, making it distinct from this compound in its therapeutic applications.
Uniqueness of this compound:
- This compound is unique in its ability to inhibit both the JAK/STAT3 and PI3K/Akt pathways, making it a promising candidate for cancer therapy.
- Its role in plant defense mechanisms also sets it apart from other cucurbitacins, highlighting its ecological significance .
Properties
IUPAC Name |
[6-[3,16-dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O8/c1-18(34)40-27(2,3)14-13-24(37)31(8,39)26-21(35)15-29(6)22-11-9-19-20(10-12-23(36)28(19,4)5)32(22,17-33)25(38)16-30(26,29)7/h9,13-14,20-23,26,33,35-36,39H,10-12,15-17H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIGXLXLGBAJJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CCC(C4(C)C)O)CO)C)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] | |
Record name | Cucurbitacin C | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4540 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
THE BINDING OF CUCURBITACINS TO GLUCOCORTICOID RECEPTORS IN HELA CELL-FREE SYSTEMS & IN INTACT CELLS WAS STUDIED BY COMPETITION WITH (3)H-CORTISOL. CUCURBITACINS DIMINISHED THE (3)H-CORTISOL BINDING. THE DIFFERENCE IN BINDING AFFINITY AT TWO TEMPERATURES SUGGESTS THAT CUCURBITACINS ARE METABOLIZED UNDER PHYSIOLOGICAL CONDITIONS. A LINEAR CORRELATION WAS OBSERVED BETWEEN LOGARITHMS OF RELATIVE BINDING AFFINITIES & OF CYTOTOXIC ACTIVITIES OF CUCURBITACINS. HENCE, THE CUCURBITACIN BINDING TO GLUCOCORTICOID RECEPTORS SEEMS TO BE A NECESSARY STEP FOR CYTOTOXIC ACTION OF THESE COMPOUNDS. | |
Details | WITKOWSKI A, KONOPA J; BINDING OF THE CYTOTOXIC AND ANTITUMOR TRITERPENES, CUCURBITACINS, TO GLUCOCORTICOID RECEPTORS OF HELA CELLS; BIOCHIM BIOPHYS ACTA 674(2) 246 (1981) | |
Record name | CUCURBITACIN C | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3477 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
NEEDLES FROM ETHYL ACETATE | |
CAS No. |
5988-76-1 | |
Record name | CUCURBITACIN C | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3477 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
207-207.5 °C | |
Details | The Merck Index. 9th ed. Rahway, New Jersey: Merck & Co., Inc., 1976., p. 340 | |
Record name | CUCURBITACIN C | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3477 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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